molecular formula C8H4BrNO3 B12362735 8-bromo-8H-3,1-benzoxazine-2,4-dione

8-bromo-8H-3,1-benzoxazine-2,4-dione

Cat. No.: B12362735
M. Wt: 242.03 g/mol
InChI Key: UJLXYEKXZQVAKR-UHFFFAOYSA-N
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Description

8-Bromo-8H-3,1-benzoxazine-2,4-dione is a heterocyclic compound characterized by a benzoxazine core fused with a dione moiety and substituted with a bromine atom at the 8-position. Structurally, it belongs to the isatoic anhydride family, which are pivotal intermediates in synthesizing pharmaceuticals, agrochemicals, and fluorescent labels . The bromine substituent imparts electron-withdrawing effects, influencing reactivity in nucleophilic substitutions or cycloadditions.

Properties

Molecular Formula

C8H4BrNO3

Molecular Weight

242.03 g/mol

IUPAC Name

8-bromo-8H-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C8H4BrNO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3,5H

InChI Key

UJLXYEKXZQVAKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C2=NC(=O)OC(=O)C2=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-8H-3,1-benzoxazine-2,4-dione typically involves the bromination of isatoic anhydride. One common method includes the reaction of isatoic anhydride with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of 8-bromo-8H-3,1-benzoxazine-2,4-dione follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

8-bromo-8H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-bromo-8H-3,1-benzoxazine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-bromo-8H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. The bromine atom and the benzoxazine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : Bromine (electron-withdrawing) at C8 increases electrophilicity compared to methyl (electron-donating) or methoxy groups, favoring nucleophilic attack .
  • Steric Considerations : Bulkier substituents (e.g., methanesulfonyl) may hinder ring-opening reactions critical for forming bioactive derivatives .
  • Biological Relevance : Methyl or halogen substituents enhance metabolic stability, making these derivatives suitable for drug development .

Functional Analogues: Quinazoline- and Thiazolidine-diones

Quinazoline-2,4-diones (e.g., Pelanserine)

  • Structure : Two nitrogen atoms in the heterocyclic core vs. one nitrogen in benzoxazine-diones.
  • Activity : Pelanserine exhibits antihypertensive effects via modulation of vascular tone .

Thiazolidine-2,4-diones (e.g., Rosiglitazone)

  • Structure : Sulfur-containing five-membered ring vs. oxygen in benzoxazine.
  • Activity : PPAR-γ agonists for diabetes management; C5 modifications reduce toxicity while retaining efficacy .

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